REACTION_CXSMILES
|
[CH3:1]/[C:2](/O[Si](C)(C)C)=[N:3]\[Si:4]([CH3:7])([CH3:6])[CH3:5].[CH2:13](NCC)[CH3:14]>>[CH2:2]([N:3]([Si:4]([CH3:7])([CH3:6])[CH3:5])[CH2:13][CH3:14])[CH3:1]
|
Name
|
|
Quantity
|
290.3 g
|
Type
|
reactant
|
Smiles
|
C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
|
Name
|
|
Quantity
|
94.9 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml four-neck flask equipped with a stirrer, a reflux condenser, a dropping funnel
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
was kept within the range of 20° C. to 60° C.
|
Type
|
ADDITION
|
Details
|
At the conclusion of the addition
|
Type
|
DISTILLATION
|
Details
|
Then, the reaction product was subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
As the result of this procedure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |